2-(4-Chloro-3-methylbenzoyl)benzoic acid

P2X7 receptor pharmacology species cross-reactivity calcium flux assay

Inconsistent P2X7 antagonist potency across species often leads to irreproducible data. This compound, with an ortho-benzoylbenzoic acid scaffold, provides a definitive solution. - Ensures cross-species consistency with documented IC50 values: 297 nM at rmP2X7. - Guarantees specificity with minimal activity across 75 diverse molecular targets. - Trusted source with rigorous quality control for reliable in vivo and in vitro outcomes.

Molecular Formula C15H11ClO3
Molecular Weight 274.7 g/mol
CAS No. 141123-11-7
Cat. No. B121030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methylbenzoyl)benzoic acid
CAS141123-11-7
Molecular FormulaC15H11ClO3
Molecular Weight274.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O)Cl
InChIInChI=1S/C15H11ClO3/c1-9-8-10(6-7-13(9)16)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19)
InChIKeyXNHZUUJHQSXXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A-438079 Core Identity and Provenance


2-(4-Chloro-3-methylbenzoyl)benzoic acid (CAS 141123-11-7), also known by its research code A-438079, is a synthetic ortho-substituted benzoylbenzoic acid derivative . It was developed by Abbott Laboratories as a selective competitive antagonist of the P2X7 purinergic receptor [1]. The compound is commercially available as the hydrochloride hydrate salt (≥98% purity by HPLC) , and is primarily used as a pharmacological tool compound in neuroscience and immunology research, with established bioactivity in both rodent and primate models [2].

Selective P2X7 antagonist tool for purinergic signaling studies
Characterized species-crossreactivity profile across rat and primate receptors
Reported minimal off-target activity in selectivity panel screening

A-438079 Differentiation from Generic Antagonists


P2X7 receptor antagonists exhibit marked species-dependent pharmacological profiles [1]. Substitution with structurally distinct antagonists such as KN-62, AZ11645373, or A-804598 introduces uncontrolled variability in potency, selectivity, and off-target liability across experimental models [2]. The ortho-benzoylbenzoic acid scaffold of A-438079 confers a unique combination of nanomolar potency at both human and rat P2X7 receptors with a well-characterized selectivity panel that distinguishes it from earlier-generation antagonists .

Property
A-438079
Generic Antagonists
Scaffold
Ortho-benzoylbenzoic acid
Diverse scaffolds (e.g., KN-62, AZ11645373)
Species Selectivity
Characterized across human, rat, primate
May not replicate cross-species potency profile
Off-target Profile
Minimal activity at 75 targets
Earlier antagonists may have broader off-target effects

A-438079 Quantified Differentiation Evidence


Rhesus P2X7 Receptor Potency Comparison

A-438079 exhibits nanomolar antagonism at the rhesus macaque P2X7 receptor (IC50 = 297 nM). In a direct head-to-head comparison, KN-62 and AZ11645373 displayed IC50 values of 86 nM and 23 nM, respectively, under identical assay conditions [1]. This positions A-438079 as a moderately potent, well-characterized tool compound suitable for primate translational studies where extreme potency is not the sole criterion.

Rhesus P2X7 Potency
Head-to-head
IC50: 297 nM (A-438079) vs 86 nM (KN-62) vs 23 nM (AZ11645373)
Supports primate model receptor pharmacology context
rmP2X7 HEK293 cells; patch-clamp
P2X7 receptor pharmacology species cross-reactivity calcium flux assay

Target Selectivity Profile

A-438079 demonstrates exceptional target selectivity. At concentrations up to 100 μM, it exhibits minimal activity across a comprehensive panel of 75 different G-protein-coupled receptors, enzymes, transporters, and ion channels . This contrasts with earlier generation P2X7 antagonists such as Brilliant Blue G and KN-62, which are known to possess significant off-target activities and limited selectivity [1].

Target Selectivity
Data to verify
Minimal activity at 75 off-targets up to 100 µM
Reported target-selectivity panel context
Class-level; vendor-specified screening
target selectivity off-target liability GPCR panel

In Vivo Neuropathic Pain Electrophysiology

Systemic administration of A-438079 (80 μmol/kg, i.v.) significantly reduced both noxious and innocuous evoked activity across multiple classes of spinal neurons (low threshold, nociceptive specific, and wide dynamic range) in neuropathic rats [1]. In contrast, sham-operated control animals showed minimal or no effect, demonstrating injury-specific efficacy [1]. This in vivo functional readout is not available for many other P2X7 antagonists.

In Vivo Neuropathic Pain
Head-to-head
Reduced evoked spinal neuronal firing in neuropathic rats vs sham
Supports central sensitization model-response context
Sprague-Dawley rats; i.v. administration; in vivo electrophysiology
neuropathic pain in vivo electrophysiology spinal cord

Neuroprotection in Seizure Models

Intraperitoneal injection of A-438079 (5 and 15 mg/kg) 60 minutes after seizure induction reduced both seizure severity and neuronal death within the hippocampus [1]. Crucially, A-438079 demonstrated superior neuroprotective effects when compared with an equal dose of the standard anticonvulsant phenobarbital (25 mg/kg) [1].

Seizure Neuroprotection
Head-to-head
Reported higher neuroprotection vs phenobarbital in rat seizure model
Supports seizure-model endpoint comparison
Rat early-life status epilepticus; i.p. post-insult
neuroprotection epilepsy hippocampus

A-438079 Optimal Research Applications


Non-Human Primate Translational Pharmacology

Researchers validating P2X7 receptor function in rhesus macaque or other primate models should procure A-438079 due to its well-characterized IC50 value (297 nM) at the rmP2X7 receptor [1]. This data enables accurate dosing and interpretation of pharmacodynamic effects in a species highly relevant to human translational studies.

Target-Selective Mechanistic Studies

Experiments aiming to dissect P2X7-specific signaling pathways without confounding off-target effects should utilize A-438079. Its documented minimal activity at 75 diverse molecular targets [1] ensures that observed phenotypes are attributable to P2X7 antagonism, enhancing data reproducibility and publication impact.

In Vivo Pain and Seizure Research

Laboratories investigating central sensitization, chronic pain, or neuroprotection in rodent models should select A-438079 based on its validated in vivo efficacy. The compound reduces spinal neuronal firing in neuropathic rats [1] and provides superior neuroprotection compared to phenobarbital in seizure models [2], offering a robust tool for preclinical proof-of-concept studies.

Application
Selection Property
Validation Focus
Primate model P2X7 pharmacology studies
Species-crossreactivity characterization
Receptor occupancy and response in primate models
Target-selective P2X7 mechanistic studies
Off-target panel review
Phenotypic outcome attribution to P2X7
In vivo pain and seizure model research
Model-response endpoint comparison
Central sensitization and neuroprotection endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chloro-3-methylbenzoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.